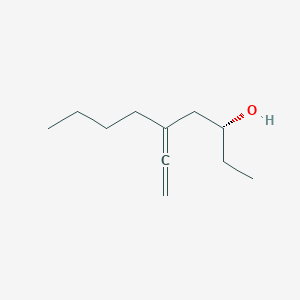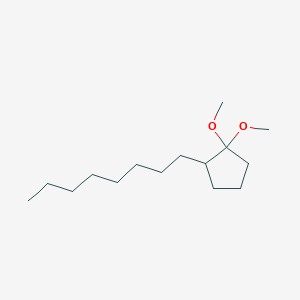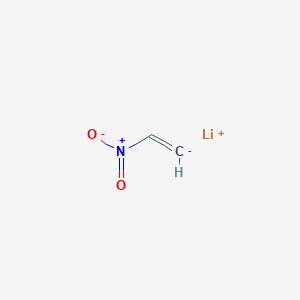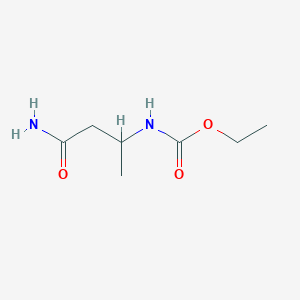![molecular formula C29H31INP B14228234 {[4-(Diethylamino)phenyl]methyl}(triphenyl)phosphanium iodide CAS No. 526196-98-5](/img/structure/B14228234.png)
{[4-(Diethylamino)phenyl]methyl}(triphenyl)phosphanium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[4-(Diethylamino)phenyl]methyl}(triphenyl)phosphanium iodide is a chemical compound known for its unique structure and properties It is a phosphonium salt that contains a diethylamino group attached to a phenyl ring, which is further connected to a triphenylphosphonium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(Diethylamino)phenyl]methyl}(triphenyl)phosphanium iodide typically involves the reaction of triphenylphosphine with a suitable halide precursor. One common method is the reaction of triphenylphosphine with 4-(diethylamino)benzyl chloride in the presence of a base such as sodium iodide. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
{[4-(Diethylamino)phenyl]methyl}(triphenyl)phosphanium iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like cyanide, azide, or thiolate can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Corresponding substituted phosphonium salts.
Scientific Research Applications
{[4-(Diethylamino)phenyl]methyl}(triphenyl)phosphanium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the Wittig reaction to form alkenes.
Biology: The compound can be used as a probe in biochemical assays to study enzyme activities and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of {[4-(Diethylamino)phenyl]methyl}(triphenyl)phosphanium iodide involves its ability to form stable ylides, which are intermediates in the Wittig reaction. The compound reacts with carbonyl compounds to form alkenes through a [2+2] cycloaddition mechanism. The diethylamino group enhances the nucleophilicity of the ylide, making the reaction more efficient. The triphenylphosphonium moiety stabilizes the ylide intermediate, facilitating the formation of the desired product.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A common phosphine used in organic synthesis.
Benzyltriphenylphosphonium chloride: Similar structure but with a benzyl group instead of a diethylamino group.
Tetraphenylphosphonium iodide: Contains an additional phenyl group.
Uniqueness
{[4-(Diethylamino)phenyl]methyl}(triphenyl)phosphanium iodide is unique due to the presence of the diethylamino group, which enhances its reactivity and makes it a versatile reagent in organic synthesis. The combination of the diethylamino group and the triphenylphosphonium moiety provides a balance of nucleophilicity and stability, making it suitable for a wide range of applications.
Properties
CAS No. |
526196-98-5 |
|---|---|
Molecular Formula |
C29H31INP |
Molecular Weight |
551.4 g/mol |
IUPAC Name |
[4-(diethylamino)phenyl]methyl-triphenylphosphanium;iodide |
InChI |
InChI=1S/C29H31NP.HI/c1-3-30(4-2)26-22-20-25(21-23-26)24-31(27-14-8-5-9-15-27,28-16-10-6-11-17-28)29-18-12-7-13-19-29;/h5-23H,3-4,24H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
CNDIMTWIIOVUOV-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![([1,1'-Biphenyl]-4-yl)-N-(3-chlorophenyl)methanimine N-oxide](/img/structure/B14228157.png)
![2,5-Bis{4-[2-(4-fluorophenyl)ethenyl]phenyl}-1,3,4-oxadiazole](/img/structure/B14228163.png)

![3-Methyl-5-[4-(trifluoromethyl)phenyl]penta-3,4-dien-1-ol](/img/structure/B14228169.png)

![2-Methyl-6-[2-(3-methylsulfanylphenyl)ethynyl]pyridine;hydrochloride](/img/structure/B14228172.png)
![2,4-Dichloro-6-[5-(furan-2-yl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14228181.png)
![Benzamide, 3-methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclopentyl]-](/img/structure/B14228196.png)

![Pyrazinamine, 5-(4-methoxyphenyl)-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B14228209.png)


![N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}pyridine-3-carboxamide](/img/structure/B14228235.png)

